molecular formula C₅¹³C₂H₉D₃O₃ B1157073 Ethyl Vinyllactate-13C2,d3

Ethyl Vinyllactate-13C2,d3

Cat. No.: B1157073
M. Wt: 149.17
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl Vinyllactate-13C2,d3 is a stable isotope-labeled derivative of ethyl vinyllactate, where two carbon atoms are replaced with carbon-13 (13C) and three hydrogen atoms with deuterium (d3). This compound is primarily utilized in advanced research applications, such as metabolic pathway tracing, pharmacokinetic studies, and as an internal standard in mass spectrometry due to its isotopic enrichment .

Key characteristics include:

  • Isotopic Purity: Ensures minimal interference in analytical assays.
  • Regulatory Status: Classified as a controlled product, requiring permits or biosafety level (BSL) certifications for procurement and handling .
  • Shelf Life: Short shelf life; users must verify expiration dates prior to use .

Properties

Molecular Formula

C₅¹³C₂H₉D₃O₃

Molecular Weight

149.17

Synonyms

Ethyl 2-Vinyllactate-13C2,d3; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

While the provided evidence lacks direct comparative data on structurally or functionally analogous compounds, the following analysis is based on general knowledge of isotope-labeled compounds and inferred distinctions from the properties of Ethyl Vinyllactate-13C2,d3.

Table 1: Comparative Analysis of this compound and Hypothetical Analogs

Property This compound Non-Isotopic Ethyl Vinyllactate Deuterated Lactate Esters (e.g., Ethyl Lactate-d4)
Isotopic Labeling 13C2, d3 None d4 (deuterium only)
Analytical Utility High (tracer studies, quantification) Low (baseline interference) Moderate (deuterium-specific assays)
Regulatory Status Controlled product; permits required Standard chemical Varies (often less restricted)
Production Made to order; no stock Commercially available in bulk Typically stocked
Shelf Life Short (<6 months) 1–2 years 6–12 months
Cost High (custom synthesis) Low Moderate

Key Distinctions:

Isotopic Specificity : this compound combines dual isotopic labeling (13C and d3), enabling multiplexed tracking in complex biological systems. This contrasts with singly labeled analogs like deuterium-only lactate esters, which lack carbon-13’s utility in NMR or isotope ratio studies .

Regulatory and Handling Requirements: Its controlled status necessitates stringent documentation, unlike non-isotopic or singly labeled variants .

Stability : The short shelf life likely stems from isotopic degradation or exchange, a common issue in deuterated compounds, though exacerbated by the dual labeling here .

Limitations of Available Evidence

The provided evidence () focuses on procurement logistics rather than comparative scientific data. No peer-reviewed studies or structural comparisons are cited, limiting the depth of this analysis. Future research should prioritize:

  • Stability studies comparing isotopic vs. non-isotopic forms.
  • Direct performance benchmarks in analytical workflows.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl Vinyllactate-13C2,d3 for high isotopic purity in kinetic studies?

  • Methodological Answer : To ensure isotopic purity, synthesize the compound under controlled reaction conditions (e.g., anhydrous environment, inert gas). Use deuterated solvents and isotopically labeled precursors (e.g., 13C2-labeled ethyl lactate) to minimize contamination. Validate purity via NMR spectroscopy (e.g., 1H, 13C, and 2H NMR) to confirm isotopic incorporation and rule out unlabeled byproducts. For reproducibility, document reaction parameters (temperature, stoichiometry) and purification steps (distillation, chromatography) in detail .

Q. What analytical techniques are most effective for characterizing this compound in complex mixtures?

  • Methodological Answer : Combine gas chromatography-mass spectrometry (GC-MS) for separation and isotopic pattern identification, and Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., lactone C=O stretch at ~1750 cm⁻¹). For quantification, use internal standards (e.g., deuterated analogs) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to account for matrix effects. Cross-validate results with computational simulations (e.g., DFT calculations for vibrational frequencies) .

Q. How should researchers conduct a literature review to identify gaps in the applications of this compound?

  • Methodological Answer : Use specialized databases like SciFinder and Web of Science to retrieve peer-reviewed articles, prioritizing review papers for foundational knowledge. Filter results by keywords (e.g., "isotopic labeling," "vinyl lactates") and publication date (last 10 years). Critically evaluate methodologies in primary sources (e.g., synthesis protocols, analytical techniques) to identify understudied areas, such as metabolic tracing or solvent interactions. Properly cite sources using Harvard or ACS style to avoid plagiarism .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

  • Methodological Answer : Perform variable-temperature NMR to assess dynamic effects (e.g., conformational changes). Compare experimental data with density functional theory (DFT) -predicted chemical shifts and coupling constants. If discrepancies persist, re-examine sample preparation (e.g., solvent polarity, concentration) or consider isotopic scrambling during synthesis. Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals .

Q. How should researchers design experiments to track the metabolic fate of this compound in biological systems?

  • Methodological Answer : Develop a radiolabeled or stable isotope tracing protocol using cell cultures or model organisms. Administer this compound at physiologically relevant concentrations and collect time-series samples (blood, tissues). Extract metabolites via liquid-liquid partitioning and analyze using high-resolution mass spectrometry (HRMS) with isotopic fine structure (IFS) detection. Normalize data against controls (unlabeled compound) and validate using kinetic modeling .

Q. What computational methods improve the prediction of this compound’s solvent interactions in green chemistry applications?

  • Methodological Answer : Apply molecular dynamics (MD) simulations with force fields parameterized for isotopic effects (e.g., AMBER, CHARMM). Calculate radial distribution functions (RDFs) to study hydrogen-bonding patterns between the compound and solvents (e.g., water, ethanol). Validate simulations against experimental data (e.g., neutron scattering, dielectric spectroscopy) and refine models iteratively .

Q. How can researchers address reproducibility challenges in synthesizing this compound across labs?

  • Methodological Answer : Standardize protocols using detailed synthetic workflows (e.g., step-by-step SOPs with hazard assessments). Share raw data (e.g., NMR spectra, chromatograms) in open-access repositories. Conduct interlaboratory studies to identify critical variables (e.g., catalyst purity, humidity) and publish corrective measures in supplementary materials .

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